molecular formula C14H12N2O3S2 B12803634 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide CAS No. 84965-50-4

8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide

Cat. No.: B12803634
CAS No.: 84965-50-4
M. Wt: 320.4 g/mol
InChI Key: UKDKVFGZBAFNRM-UHFFFAOYSA-N
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Description

The compound 8,14-dimethyl-12-oxa-9λ⁶,17-dithia-8,13-diazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide features a complex tetracyclic framework with fused heterocyclic rings. Key structural attributes include:

  • Substituents: Two methyl groups at positions 8 and 14, a sulfone group (9,9-dioxide), and a 12-oxa (ether) bridge.
  • Heteroatoms: Sulfur (dithia), oxygen (oxa), and nitrogen (diazatetracyclo) atoms integrated into the ring system.
  • Electronic Effects: The sulfone group introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions.

Properties

CAS No.

84965-50-4

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide

InChI

InChI=1S/C14H12N2O3S2/c1-8-10-7-20-13-9-5-3-4-6-11(9)16(2)21(17,18)14(13)12(10)19-15-8/h3-6H,7H2,1-2H3

InChI Key

UKDKVFGZBAFNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1CSC3=C2S(=O)(=O)N(C4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide typically involves multi-step organic reactions. The starting materials often include precursors with similar structural motifs, which undergo cyclization, oxidation, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques, such as chromatography and crystallization, are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the tetracyclic ring system .

Scientific Research Applications

8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and stereochemistry.

    Biology: Its unique structure and functional groups make it a valuable probe for investigating biological processes, such as enzyme interactions and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetics are essential to understand its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione
  • Molecular Formula : C₂₃H₂₀N₂O₆ (Mr = 420.41).
  • Substituents : Methoxy, phenyl, and methyl groups; lacks sulfur atoms but includes three ketone groups (trione).
  • Crystal System : Triclinic (space group P1), with hydrogen bonding influencing packing.
  • Comparison : The absence of dithia and sulfone groups reduces steric bulk compared to the target compound. The phenyl group may enhance π-π stacking interactions.
Compound B : 8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),2,5,7,10,15-hexaene
  • Taxonomy: Classified as a furanoquinoline derivative.
  • Substituents : Two methoxy groups; contains one nitrogen (aza) and two oxygen (dioxa) atoms.
Compound C : 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
  • Physical Properties : Density = 1.492 g/cm³, melting point = 313–315°C.
  • Substituents : Hydroxyl and ketone groups; lacks nitrogen and sulfur.
  • Comparison : The hydroxyl group increases hydrophilicity, contrasting with the hydrophobic methyl groups in the target compound.

Heteroatom and Ring System Variations

Compound Heteroatoms Key Substituents Molecular Weight Notable Properties
Target Compound 2 S, 1 O, 2 N Methyl, sulfone Not reported Likely high polarity due to S=O
Compound A 2 O, 2 N Methoxy, phenyl, trione 420.41 Triclinic crystal system
Compound B 2 O, 1 N Dimethoxy Not reported Furanoquinoline backbone
Compound C 2 O Hydroxyl, ketone 252.22 High melting point (~314°C)

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